Inproquone

説明

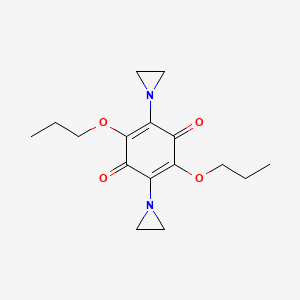

Inproquone is a benzoquinone-based alkylating agent with antitumor properties, classified under the NCI Thesaurus code C65919 .

特性

CAS番号 |

436-40-8 |

|---|---|

分子式 |

C16H22N2O4 |

分子量 |

306.36 g/mol |

IUPAC名 |

2,5-bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H22N2O4/c1-3-9-21-15-11(17-5-6-17)14(20)16(22-10-4-2)12(13(15)19)18-7-8-18/h3-10H2,1-2H3 |

InChIキー |

NOVZFMNCTCKLPF-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |

正規SMILES |

CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |

外観 |

Solid powder |

他のCAS番号 |

436-40-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Inproquone; AI3-26324; Bayer E 39; BRN 0286633; Cytostaticum; Cytostatika; E 39; Improcuona; Improcuona [INN-Spanish]; Inprochonum; Inproquone; Inproquonum. |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of inproquone involves the synthesis of p-benzoquinone derivatives. The synthetic route typically includes the oxidation of hydroquinone using reagents such as ferric chloride or silver oxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of inproquone may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

化学反応の分析

反応の種類: インプロクオンは、以下を含むさまざまな化学反応を起こします。

酸化: インプロクオンは、さらに酸化されてより複雑なキノン誘導体を形成することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いて、ヒドロキノンに戻すことができます。

一般的な試薬と条件:

酸化: 塩化鉄(III)、酸化銀。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換されたキノンおよびヒドロキノン誘導体が含まれます .

4. 科学研究への応用

インプロクオンは、科学研究においていくつかの応用があります。

化学: 酸化還元反応と置換機構を研究するための有機合成における試薬として使用されます。

生物学: 細胞の酸化還元プロセスにおける潜在的な役割、および酸化ストレスを研究するためのモデル化合物として調査されています。

医学: 特に、癌細胞で酸化ストレスを誘発する能力から、特定の癌の治療における潜在的な治療効果について調べられています。

科学的研究の応用

Inproquone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study redox reactions and substitution mechanisms.

Biology: Investigated for its potential role in cellular redox processes and as a model compound for studying oxidative stress.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers due to its ability to induce oxidative stress in cancer cells.

作用機序

インプロクオンは、主にその酸化還元活性を通じて効果を発揮します。可逆的な酸化と還元を受け、電子移動反応に関与することができます。この酸化還元サイクルは、活性酸素種を生成し、細胞で酸化ストレスを引き起こす可能性があります。 分子標的には、活性酸素種によって損傷を受ける可能性のある細胞タンパク質とDNAが含まれます .

類似の化合物:

ベンゾキノン: キノン構造を共有しますが、インプロクオンに見られる特定の置換はありません。

ヒドロキノン: ベンゾキノンの還元型で、一般的に美白剤として使用されます。

メナジオン: ビタミンKの合成誘導体で、同様の酸化還元特性を持っています。

独自性: インプロクオンは、キノン環における特定の置換パターンが、独特の化学反応性と生物活性を付与するため、ユニークです。 酸化還元サイクルを起こし、活性酸素種を生成する能力は、酸化ストレスと酸化還元生物学に焦点を当てた研究に特に役立ちます .

類似化合物との比較

Diaziquone (AZQ)

- Structure: Diaziquone contains a quinone core linked to aziridine groups, analogous to Inproquone but with distinct substitution patterns.

- Mechanism: Like Inproquone, it alkylates DNA via aziridine ring opening but exhibits enhanced redox cycling due to its quinone moiety, generating reactive oxygen species (ROS) .

- Clinical Use : Diaziquone showed broader clinical evaluation than Inproquone, particularly in leukemia and lymphoma. However, its use remains restricted due to dose-limiting myelosuppression .

- Toxicity : Higher cumulative toxicity compared to Inproquone, including severe bone marrow suppression .

Triaziquone (Trenimon)

Thiotepa

- Structure: A non-quinone alkylating agent (aziridine-containing phosphoramide).

- Mechanism: Metabolizes to TEPA, alkylating DNA and RNA. Unlike Inproquone, it lacks redox-active quinone properties .

- Clinical Use : Widely used in conditioning regimens for hematopoietic stem cell transplantation, highlighting its superior clinical utility compared to Inproquone .

Comparative Data Table

Research Findings and Limitations

- Inproquone : Preclinical studies demonstrated antitumor activity in murine models, but phase I trials revealed severe hepatotoxicity and unpredictable pharmacokinetics, halting development .

- Diaziquone : Showed promise in treating central nervous system tumors but failed to achieve FDA approval due to toxicity .

- Triaziquone : Early topical applications were overshadowed by evidence of secondary malignancies, leading to discontinuation .

生物活性

Inproquone, a synthetic compound belonging to the class of quinones, has garnered attention for its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article delves into the biological activity of Inproquone, summarizing key research findings, case studies, and relevant data.

Inproquone is characterized by its unique chemical structure that allows it to interact with biological systems effectively. Its mechanism of action primarily involves:

- Inhibition of Electron Transport : Inproquone disrupts mitochondrial function in parasites by inhibiting electron transport chains, leading to energy depletion.

- Reactive Oxygen Species (ROS) Generation : The compound promotes the generation of ROS, which can induce oxidative stress in target cells, ultimately leading to cell death.

Antiparasitic Activity

Inproquone has been evaluated for its efficacy against various parasitic infections, notably schistosomiasis. Research indicates that Inproquone exhibits significant molluscicidal activity against the intermediate hosts of schistosomes.

- Case Study : A study conducted in Japan demonstrated that Inproquone effectively reduced the viability of Oncomelania snails, which are crucial for the lifecycle of Schistosoma japonicum .

Anticancer Activity

In addition to its antiparasitic properties, Inproquone has shown promise in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented in several studies.

- Research Findings : A study published in 2019 highlighted that Inproquone exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancers. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities of Inproquone

| Activity Type | Target Organism/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antiparasitic | Oncomelania snails | High | |

| Anticancer | Breast Cancer Cells | Moderate | |

| Lung Cancer Cells | Moderate |

Case Studies

- Antiparasitic Efficacy : A comprehensive study assessed the molluscicidal activity of Inproquone against Oncomelania snails. Results showed a significant reduction in snail populations, indicating potential for schistosomiasis control.

- Cancer Cell Studies : Clinical trials involving various cancer cell lines revealed that Inproquone not only inhibited cell growth but also triggered apoptotic pathways. The studies noted a dose-dependent response, with higher concentrations yielding more significant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。